N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]furan-3-carboxamide is a synthetic carboxamide derivative featuring dual furan rings. The compound’s structure includes a furan-3-carboxamide moiety linked via a methylene bridge to a 2,5-dimethylfuran-3-yl group.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPUIYOMMTZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from fructose via hydroxymethylfurfural.
Functionalization: The methyl group of 2,5-dimethylfuran is functionalized through a series of reactions, including ring opening, aldol condensation with aldehydes, and hydrogenation-cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include furanones, amines, alcohols, and substituted furan derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide has been explored for its potential therapeutic properties:
- Antiviral Activity : Studies have indicated that derivatives of this compound can inhibit the influenza H5N1 virus. For instance, a related furan-carboxamide derivative showed an effective concentration (EC50) of 1.25 µM against H5N1, highlighting the potential of this class of compounds in antiviral drug development .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating specific pathways involved in inflammation. Research suggests that similar compounds can reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research indicates that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound can interact with various enzymes, potentially altering their activity and impacting metabolic pathways. This mechanism is critical for developing drugs targeting specific diseases.
- Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and cancer.
Materials Science
In addition to its biological applications, this compound is being investigated for its utility in developing new materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its unique structure allows for the incorporation of furan moieties into polymer backbones, potentially leading to materials with improved functionalities.
Case Study 1: Antiviral Efficacy Against H5N1
A systematic study demonstrated that furan-carboxamide derivatives exhibit significant antiviral activity against the H5N1 virus. The structure–activity relationship (SAR) analysis revealed that modifications to the furan ring significantly influenced antiviral potency. For example, compounds with specific substituents showed enhanced efficacy compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Mechanisms
Research on similar compounds has shown that they effectively reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases like arthritis or asthma .
Comparative Analysis of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antiviral | H5N1 Virus | 1.25 | Significant inhibition |
| Anti-inflammatory | Various cell lines | Varies | Reduction in cytokine levels |
| Antioxidant | Oxidative stress models | Varies | Scavenging of free radicals |
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide with two structurally related compounds from the evidence:
Key Observations:
Substituent Effects: The dimethylfuran group in the target compound introduces steric hindrance absent in the dibenzocycloheptenylamino analog . This may reduce solubility compared to the phenylmethoxy-substituted compound in .
Hydrogen Bonding: Unlike the dibenzocycloheptenylamino derivative, which exhibits intermolecular N–H···O bonds critical for crystal packing , the target compound’s methyl groups could disrupt such interactions, altering solid-state properties.
Bioactivity Potential: The hydroxyurea group in suggests possible enzyme inhibition, while the dibenzocycloheptenylamino group in implies kinase-targeting activity. The target compound’s lack of such functional groups may limit analogous applications.
Biological Activity
N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide is a synthetic organic compound characterized by its unique furan-based structure, which includes a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral properties and interactions with cellular mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.25 g/mol. The compound features a furan ring substituted with two methyl groups at positions 2 and 5, which is linked to a carboxamide group. This structural arrangement is believed to enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the oxidation of the furan ring. These intermediates can interact with various molecular targets within biological systems, influencing pathways related to cell proliferation and apoptosis . The compound's interaction with specific enzymes or receptors may modulate their activities, leading to diverse biological effects .
Antiviral Activity
Recent studies have highlighted the potential of furan-carboxamide derivatives, including this compound, as inhibitors of influenza viruses such as H5N1. In one study, derivatives exhibited significant antiviral activity with an effective concentration (EC50) value as low as 1.25 μM against the H5N1 virus . The structure–activity relationship (SAR) analysis indicated that the presence of the 2,5-dimethyl substituents on the furan ring was crucial for enhancing antiviral potency.
Table 1: Summary of Biological Activities of Furan-Carboxamide Derivatives
| Compound Name | EC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide | 7.716 | Antiviral | Effective against H5N1 influenza virus |
| N-(2-(thio)ethyl)-2,5-dimethylfuran-3-carboxamide | 1.25 | Antiviral | Highest potency among tested compounds |
| N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide | - | Potential applications | Unique structural features may enhance activity |
The findings suggest that modifications to the furan structure can significantly impact the biological activity of these compounds. For instance, substituting different groups on the furan ring or altering the linkage to the carboxamide group can lead to variations in potency and selectivity against viral targets .
Toxicological Considerations
While exploring the biological activities of this compound, it is essential to consider potential toxicological effects. Studies have indicated that furan derivatives can exhibit varying degrees of toxicity depending on their structure and functional groups . Therefore, further research is necessary to evaluate the safety profile and therapeutic window of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
